molecular formula C10H6Cl3NO B1621106 5-(Chloromethyl)-3-(2,6-dichlorophenyl)isoxazole CAS No. 31007-74-6

5-(Chloromethyl)-3-(2,6-dichlorophenyl)isoxazole

Cat. No.: B1621106
CAS No.: 31007-74-6
M. Wt: 262.5 g/mol
InChI Key: ONEVVQPPKGAPNZ-UHFFFAOYSA-N
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Description

5-(Chloromethyl)-3-(2,6-dichlorophenyl)isoxazole is a chemical compound that belongs to the isoxazole family Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom This particular compound is characterized by the presence of a chloromethyl group and a dichlorophenyl group attached to the isoxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Chloromethyl)-3-(2,6-dichlorophenyl)isoxazole typically involves the reaction of 2,6-dichlorobenzonitrile with chloromethyl methyl ether in the presence of a base such as sodium hydride. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the isoxazole ring. The reaction conditions generally include:

    Temperature: Room temperature to 60°C

    Solvent: Dimethylformamide (DMF) or tetrahydrofuran (THF)

    Reaction Time: 12-24 hours

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques such as recrystallization and chromatography can further improve the efficiency of the industrial production process.

Chemical Reactions Analysis

Types of Reactions

5-(Chloromethyl)-3-(2,6-dichlorophenyl)isoxazole undergoes various types of chemical reactions, including:

    Substitution Reactions: The chloromethyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines, thiols, and alcohols.

    Oxidation Reactions: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: Reduction of the compound can lead to the formation of corresponding alcohols or amines.

Common Reagents and Conditions

    Substitution Reactions: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, methanol), and bases (e.g., sodium hydroxide, potassium carbonate).

    Oxidation Reactions: Oxidizing agents (e.g., potassium permanganate, chromium trioxide), solvents (e.g., acetone, dichloromethane).

    Reduction Reactions: Reducing agents (e.g., lithium aluminum hydride, sodium borohydride), solvents (e.g., ether, tetrahydrofuran).

Major Products Formed

    Substitution Reactions: Formation of substituted isoxazoles with various functional groups.

    Oxidation Reactions: Formation of aldehydes or carboxylic acids.

    Reduction Reactions: Formation of alcohols or amines.

Scientific Research Applications

5-(Chloromethyl)-3-(2,6-dichlorophenyl)isoxazole has a wide range of scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-(Chloromethyl)-3-(2,6-dichlorophenyl)isoxazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, leading to the modulation of their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to potential anticancer effects. Additionally, the compound’s ability to undergo various chemical reactions allows it to interact with different biological molecules, further contributing to its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

  • 2,6-Dichlorophenylacetic Acid
  • 2,6-Dichlorobenzonitrile
  • 2,6-Dichlorophenylacetate

Uniqueness

5-(Chloromethyl)-3-(2,6-dichlorophenyl)isoxazole is unique due to its specific structural features, including the presence of both a chloromethyl group and a dichlorophenyl group attached to the isoxazole ring. This unique structure imparts distinct chemical properties and reactivity, making it valuable for various scientific research applications. Compared to similar compounds, it offers a broader range of chemical reactions and potential biological activities.

Properties

IUPAC Name

5-(chloromethyl)-3-(2,6-dichlorophenyl)-1,2-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6Cl3NO/c11-5-6-4-9(14-15-6)10-7(12)2-1-3-8(10)13/h1-4H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONEVVQPPKGAPNZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)C2=NOC(=C2)CCl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6Cl3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20381904
Record name 5-(chloromethyl)-3-(2,6-dichlorophenyl)isoxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20381904
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

31007-74-6
Record name 5-(chloromethyl)-3-(2,6-dichlorophenyl)isoxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20381904
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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